molecular formula C20H17Cl2NO3 B264647 2-(2,6-dichlorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one

2-(2,6-dichlorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one

Cat. No. B264647
M. Wt: 390.3 g/mol
InChI Key: AASPCRGBKBRQON-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dichlorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one, commonly known as DCB-L, is a synthetic compound with potential therapeutic properties. It belongs to the class of benzofuran derivatives and has been extensively studied for its pharmacological effects.

Mechanism of Action

The mechanism of action of DCB-L is not fully understood. However, it has been suggested that it acts by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. DCB-L has also been reported to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cellular processes.
Biochemical and Physiological Effects:
DCB-L has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) and induce apoptosis in cancer cells. DCB-L has also been found to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

DCB-L has several advantages for lab experiments. It is a synthetic compound with a well-defined chemical structure, making it easy to synthesize and analyze. Additionally, it has been extensively studied for its pharmacological effects, making it a well-established compound for research purposes. However, DCB-L has some limitations, including its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on DCB-L. One potential area of study is its use in combination with other drugs for the treatment of cancer. DCB-L has been shown to enhance the anti-tumor effects of other drugs, and further research is needed to explore its potential in combination therapy. Additionally, DCB-L has shown promise as a neuroprotective agent, and future studies could investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to understand the mechanism of action of DCB-L and its potential targets for therapeutic intervention.

Synthesis Methods

DCB-L can be synthesized by reacting 2,6-dichlorobenzaldehyde with 1-pyrrolidinemethanol in the presence of a base, followed by cyclization with 2-hydroxybenzoic acid. The reaction yields DCB-L as a white crystalline powder with a melting point of 192-194°C.

Scientific Research Applications

DCB-L has been studied for its potential therapeutic effects in various diseases, including cancer, neurological disorders, and inflammation. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. DCB-L has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

2-(2,6-dichlorobenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one

Molecular Formula

C20H17Cl2NO3

Molecular Weight

390.3 g/mol

IUPAC Name

(2E)-2-[(2,6-dichlorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one

InChI

InChI=1S/C20H17Cl2NO3/c21-15-4-3-5-16(22)13(15)10-18-19(25)12-6-7-17(24)14(20(12)26-18)11-23-8-1-2-9-23/h3-7,10,24H,1-2,8-9,11H2/b18-10+

InChI Key

AASPCRGBKBRQON-VCHYOVAHSA-N

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C/C4=C(C=CC=C4Cl)Cl)/C3=O)O

SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)Cl)C3=O)O

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)Cl)C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.